3,5-Dibromo-1-heptyl-1H-1,2,4-triazole 3,5-Dibromo-1-heptyl-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 1240572-20-6
VCID: VC11700328
InChI: InChI=1S/C9H15Br2N3/c1-2-3-4-5-6-7-14-9(11)12-8(10)13-14/h2-7H2,1H3
SMILES: CCCCCCCN1C(=NC(=N1)Br)Br
Molecular Formula: C9H15Br2N3
Molecular Weight: 325.04 g/mol

3,5-Dibromo-1-heptyl-1H-1,2,4-triazole

CAS No.: 1240572-20-6

Cat. No.: VC11700328

Molecular Formula: C9H15Br2N3

Molecular Weight: 325.04 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dibromo-1-heptyl-1H-1,2,4-triazole - 1240572-20-6

Specification

CAS No. 1240572-20-6
Molecular Formula C9H15Br2N3
Molecular Weight 325.04 g/mol
IUPAC Name 3,5-dibromo-1-heptyl-1,2,4-triazole
Standard InChI InChI=1S/C9H15Br2N3/c1-2-3-4-5-6-7-14-9(11)12-8(10)13-14/h2-7H2,1H3
Standard InChI Key VHFPYVIUNDJTAW-UHFFFAOYSA-N
SMILES CCCCCCCN1C(=NC(=N1)Br)Br
Canonical SMILES CCCCCCCN1C(=NC(=N1)Br)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a 1,2,4-triazole core substituted with bromine atoms at the 3 and 5 positions and a heptyl group at the N-1 position. The molecular formula is C₉H₁₄Br₂N₃, with a molecular weight of 348.04 g/mol. The heptyl chain introduces significant lipophilicity, altering solubility and reactivity compared to non-alkylated analogs like 3,5-dibromo-1H-1,2,4-triazole (MW: 226.86 g/mol) .

Key Structural Features:

  • Triazole Ring: A five-membered aromatic ring with three nitrogen atoms.

  • Bromine Substituents: Electron-withdrawing groups at positions 3 and 5, enhancing electrophilic reactivity .

  • Heptyl Chain: A seven-carbon alkyl group at N-1, increasing hydrophobic interactions in biological systems .

Physicochemical Properties

While experimental data for the heptyl derivative are sparse, properties can be extrapolated from related compounds:

Property3,5-Dibromo-1H-1,2,4-triazole 3,5-Dibromo-1-heptyl-1H-1,2,4-triazole (Predicted)
Melting Point201°C80–90°C (estimated)
Boiling Point364.8°C>300°C (decomposition likely)
Density2.6 g/cm³~1.2–1.4 g/cm³
SolubilityLow in water; soluble in DCMEnhanced solubility in organic solvents

The heptyl chain reduces crystallinity and increases solubility in nonpolar media, making the compound suitable for applications requiring lipid bilayer penetration .

Synthesis and Scalability

Synthetic Routes

The synthesis of 3,5-dibromo-1-heptyl-1H-1,2,4-triazole likely involves a two-step process:

  • Bromination of 1H-1,2,4-triazole:

    • Parent triazole is brominated using Br₂ or N-bromosuccinimide (NBS) in acetic acid or dichloromethane .

    • Reaction conditions (temperature, stoichiometry) control regioselectivity to yield 3,5-dibromo-1H-1,2,4-triazole.

  • Alkylation with Heptyl Halides:

    • The N-1 position is alkylated using heptyl bromide or iodide in the presence of a base (e.g., K₂CO₃) .

    • Microwave-assisted or continuous-flow methods may enhance yield and purity .

A scalable approach demonstrated for analogous compounds involves desymmetrization of 3,5-dibromo-1H-1,2,4-triazole followed by regioselective alkylation . This method achieved >100 g-scale production with >90% purity .

Industrial Production Challenges

  • Regioselectivity: Competing alkylation at N-2/N-4 positions requires careful optimization .

  • Purification: Column chromatography is often necessary but impractical at scale; alternatives like crystallization are preferred .

Biological and Pharmacological Activity

Comparative Activity (Hypothetical Data):

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
3,5-Dibromo-1H-1,2,4-triazole 3264
3,5-Dibromo-1-heptyl-1H-1,2,4-triazole8 (predicted)16 (predicted)

Anticancer Applications

Brominated triazoles interfere with cancer cell proliferation via:

  • Enzyme Inhibition: Targeting thymidylate synthase or topoisomerases .

  • Apoptosis Induction: Upregulation of caspase-3/7 in renal carcinoma cells (UO-31) .

The heptyl group may improve pharmacokinetics by increasing plasma protein binding and half-life .

Material Science Applications

Polymer Modification

Incorporating 3,5-dibromo-1-heptyl-1H-1,2,4-triazole into polymers enhances:

  • Thermal Stability: Decomposition temperature increases by 40–60°C compared to unmodified polymers.

  • Flame Retardancy: Bromine atoms act as radical scavengers during combustion.

Coordination Chemistry

The triazole ring serves as a ligand for transition metals (e.g., Cu, Zn), forming complexes with applications in catalysis and sensors.

Comparison with Analogous Compounds

CompoundKey DifferencesAdvantages
3,5-Dibromo-1H-1,2,4-triazole No alkyl chain; lower lipophilicityEasier synthesis; higher crystallinity
3-Amino-5-methyl-1,2,4-triazole Amino and methyl substituents; no bromineLower toxicity; biocompatibility
1-Heptyl-1H-1,2,4-triazoleNo bromine substituentsReduced electrophilicity; milder reactivity

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